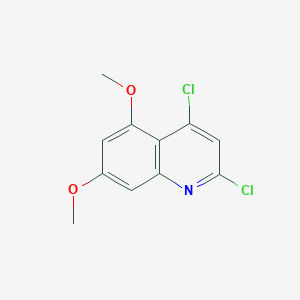
2,4-Dichloro-5,7-dimethoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5,7-dimethoxyquinoline is a chemical compound with the molecular formula C11H9Cl2NO2 . It has a molecular weight of 258.1 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 2,4-Dichloro-5,7-dimethoxyquinoline is1S/C11H9Cl2NO2/c1-15-6-3-8-11(9(4-6)16-2)7(12)5-10(13)14-8/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, oxygen, and nitrogen atoms. Physical And Chemical Properties Analysis
2,4-Dichloro-5,7-dimethoxyquinoline is a white to yellow solid . It has a molecular weight of 258.1 .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Properties
- Sonochemical Dehalogenation : 2,4-Dichloro-5,7-dimethoxyquinoline undergoes sonochemical dehalogenation, a chemical reaction facilitated by ultrasound. This process is significant in synthetic chemistry for producing dimethoxyquinolines, which are otherwise challenging to synthesize through conventional methods like the Skraup reaction (Osborne & Warmsley, 1994).
Biological and Medicinal Applications
Antimicrobial Activity : Some derivatives of 2,4-Dichloroquinoline, including those with 5,7-dimethoxy groups, have shown antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, exhibiting significant antibacterial activity (Bawa et al., 2009).
Immunosuppressive Activity : Certain 5,7-dimethoxyquinolin-4-yl derivatives, including 2,6-dichlorobenzoate and 4-methylbenzenesulfonate, have demonstrated potent immunosuppressive activity without significant cytotoxicity. These compounds inhibit T cell activation, suggesting potential applications in immunology and treatment of autoimmune diseases (Liu et al., 2009).
Physicochemical Studies
- Solubility and Crystallization : Research on the solubility and crystallization behaviors of 2,4-Dichloro-5,7-dimethoxyquinoline derivatives provides insights into their physicochemical properties. These studies are crucial for understanding their stability, formulation, and potential applications in various industries (Yang et al., 2019).
Potential Therapeutic Properties
- Anticancer Activity : Certain phenolic compounds like 5,7-dichloro-8-hydroxyquinoline exhibit cytotoxic effects, particularly against lung cancer cells. These findings suggest potential therapeutic applications in oncology (Wen et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-dichloro-5,7-dimethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-6-3-8-11(9(4-6)16-2)7(12)5-10(13)14-8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWSVNPTMQTYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5,7-dimethoxyquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2830007.png)
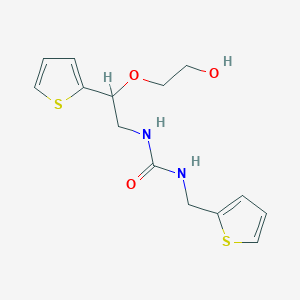


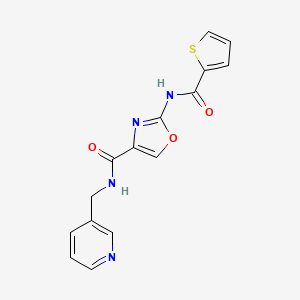

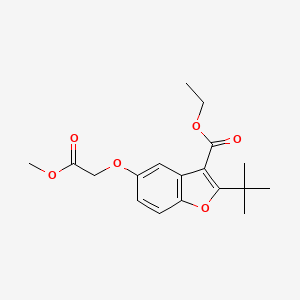
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2830021.png)
![N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
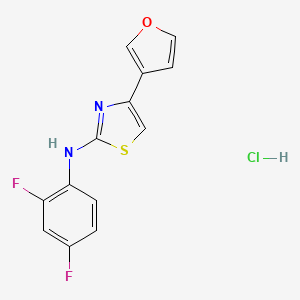
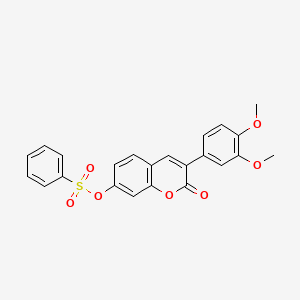
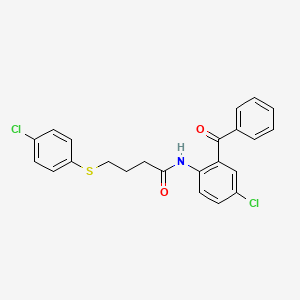
![2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid](/img/structure/B2830028.png)
